8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan
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Overview
Description
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is a chemical compound with the molecular formula C12H13BrO It is characterized by a bromine atom attached to a methylated indeno-furan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan typically involves the bromination of a precursor compound, followed by cyclization to form the indeno-furan structure. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted indeno-furan compounds.
Scientific Research Applications
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar brominated structure but differs in its core framework, being a purine derivative.
Methyl (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Another brominated compound with a purine base, used in different applications.
Uniqueness
8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is unique due to its indeno-furan structure, which imparts distinct chemical properties and reactivity compared to purine derivatives. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be suitable.
Properties
IUPAC Name |
8-bromo-3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7-6-14-12-10(7)5-8-3-2-4-9(8)11(12)13/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELGMLDUAPVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C=C3CCCC3=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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